molecular formula C10H13NO2 B8747079 3-(2-Methoxy-phenyl)-propionic acid amide

3-(2-Methoxy-phenyl)-propionic acid amide

Cat. No. B8747079
M. Wt: 179.22 g/mol
InChI Key: RQQCXHVCFQEQEP-UHFFFAOYSA-N
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Patent
US06653334B1

Procedure details

3-(2-methoxyphenyl)propionic acid (9.0 g, 49.9 mmol) was dissolved in acetonitrile (10 mL). Subsequently, pyridine (3.54 g, 44.9 mmol) and di-tert-butyl dicarbonate [Boc2O (16.3 g, 74.85 mmol)] were added thereto. The mixture was stirred for 10 minutes at room temperature, and then ammonium hydrogencarbonate (5.92 g, 74.9 mmol) were added. After completion of reaction, the reaction mixture was concentrated under reduced pressure. Thereafter, the resultant concentrate was added to water, and the resultant mixture was extracted with chloroform, followed by washing sequentially with 1M hydrochloric acid and saturated brine. The resultant mixture was subjected to drying over magnesium sulfate and concentration under reduced pressure. The resultant concentrate was used in Production Example 36 without purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
reactant
Reaction Step Two
Name
ammonium hydrogencarbonate
Quantity
5.92 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11]([OH:13])=O.[N:14]1C=CC=CC=1.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(=O)([O-])O.[NH4+]>C(#N)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][C:11]([NH2:14])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
3.54 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
16.3 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Step Three
Name
ammonium hydrogencarbonate
Quantity
5.92 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the resultant concentrate
ADDITION
Type
ADDITION
Details
was added to water
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with chloroform
WASH
Type
WASH
Details
by washing sequentially with 1M hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over magnesium sulfate and concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
CUSTOM
Type
CUSTOM
Details
was used in Production Example 36 without purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=C(C=CC=C1)CCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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